molecular formula C12F10O B155932 Pentafluorophenyl ether CAS No. 1800-30-2

Pentafluorophenyl ether

Cat. No.: B155932
CAS No.: 1800-30-2
M. Wt: 350.11 g/mol
InChI Key: QJHMHZVVRVXKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl ether is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an ether linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electron-withdrawing, which significantly influences the reactivity and stability of the compound.

Mechanism of Action

Target of Action

Pentafluorophenyl ether (PFP ether) primarily targets analytes in chromatographic separations . The compound’s role is to provide an alternative mechanism from that of hydrophobicity on a C18 chemistry .

Mode of Action

PFP ether interacts with its targets through various mechanisms, including pi-pi interactions , dipole interactions , steric interactions , hydrogen bonding , and hydrophobicity . These interactions are dependent upon the analytes’ structure, physiochemical properties, and the mobile phase used .

Biochemical Pathways

The biochemical pathways affected by PFP ether are primarily related to chromatographic separations . The compound’s interaction with its targets can heavily affect the middle of the chromatographic separation under the same mobile conditions . This highlights how hydrophobicity of the method may be similar but the polarity, electron charge, and steric terms are all playing a role in the orthogonal selectivity achieved .

Pharmacokinetics

Its use in chromatographic separations suggests that itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly dependent on the specific conditions of the chromatographic system, including the mobile phase used .

Result of Action

The molecular and cellular effects of PFP ether’s action are seen in its ability to provide greater resolution in chromatographic separations . For example, it can resolve closely related alkaloids using the Speedcore® PFP stationary phase .

Action Environment

The action of PFP ether is influenced by environmental factors such as the mobile phase used in chromatographic separations . The analyst can use buffer concentration as well as organic modifier to control retention factors of these dual mode selectivity’s . This suggests that the compound’s action, efficacy, and stability can be fine-tuned based on the specific conditions of the chromatographic system.

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl ether plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, this compound is often used in bioconjugation chemistry due to its ability to form stable bonds with amines, facilitating the functionalization of biomolecules . This interaction is primarily driven by the electrophilic nature of the pentafluorophenyl group, which readily reacts with nucleophilic sites on proteins and enzymes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . Additionally, it has been observed to alter gene expression profiles, potentially leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . This binding is often facilitated by the formation of covalent bonds between the pentafluorophenyl group and nucleophilic residues on the target biomolecule. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as moisture and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can exert its desired biochemical effects without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl ether can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with an appropriate alkylating agent under basic conditions. For example, the reaction of pentafluorophenol with an alkyl halide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl ether undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorophenyl group makes the ether linkage susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can also be performed on this compound, although these are less common due to the stability of the ether linkage.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce corresponding alcohols or ketones.

Scientific Research Applications

Pentafluorophenyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-oxygen bonds.

    Biology: this compound derivatives are employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in various organic reactions.

    Pentafluorophenyl esters: Utilized in peptide synthesis and bioconjugation due to their reactivity with amines.

    Pentafluorophenyl alkyl ethers: Similar in structure but with different alkyl groups, affecting their reactivity and applications.

Uniqueness

Pentafluorophenyl ether is unique due to its specific combination of the pentafluorophenyl group and the ether linkage. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in a wide range of applications. The electron-withdrawing nature of the pentafluorophenyl group also differentiates it from other ethers, providing unique reactivity patterns in various chemical reactions.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHMHZVVRVXKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348180
Record name pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800-30-2
Record name pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl ether
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl ether
Reactant of Route 3
Reactant of Route 3
Pentafluorophenyl ether
Reactant of Route 4
Reactant of Route 4
Pentafluorophenyl ether
Reactant of Route 5
Reactant of Route 5
Pentafluorophenyl ether
Reactant of Route 6
Reactant of Route 6
Pentafluorophenyl ether
Customer
Q & A

A: Pentafluorophenyl ethers are particularly useful in carbohydrate chemistry due to their ability to act as activating groups. [, ] For example, reacting partially substituted carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium hydride followed by hexafluorobenzene leads to the formation of pentafluorophenyl ethers. These ethers can then be further modified to create novel cyclic carbohydrate derivatives, showcasing their versatility in synthesis. []

A: Researchers investigating the synthesis of the dipeptide TSPO ligand, N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), explored the use of activated pentafluorophenyl ethers as a key step. [] This method was compared to other approaches like activated succinimide esters and the imidazole method. While ultimately not the optimal route in this specific case, it highlights the applicability of pentafluorophenyl ethers in peptide bond formation. []

A: Incorporating a pentafluorophenyl ether-containing block into block copolymers can significantly influence the self-assembly and microphase separation behavior. [] For example, poly(ethylene glycol)-block-polystyrene-block-poly(4-vinylbenzyl this compound) (PEG-b-PS-b-PVBFP) triblock copolymers form vesicles with distinct microphase-separated structures. The presence of the fluorine-containing PVBFP block leads to the formation of columnar microdomains within the vesicular membrane, impacting the overall morphology and properties of the assembly. []

A: Yes, gas-phase reactions of pentafluorophenyl ethers with various anions have been explored using techniques like Fourier Transform Ion Cyclotron Resonance. [, ] These studies provide insights into the intrinsic reactivity of these compounds in the absence of solvent effects and highlight the role of fluoride ion-molecule complexes in influencing reaction pathways. [, ]

A: Bismuth aryloxides incorporating pentafluorophenyl groups are being investigated in materials chemistry. [] For example, the synthesis and characterization of compounds like and Na(4)Bi(2)(μ(6)-O)(OC(6)F(5))(8)(THF)(4) demonstrate the potential of these complexes as precursors for advanced materials. [] Understanding their structural features and dynamic behavior in solution, as revealed by techniques like (19)F-NMR, is crucial for tailoring their properties for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.